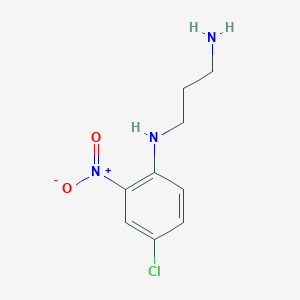

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-chloro-2-nitrophenyl)propane-1,3-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H13N3O2 and is classified under the category of aromatic amines. The presence of both a nitro group and a chloro substituent on the phenyl ring enhances its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its antibacterial efficacy against various bacterial strains, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 25 | Gentamicin (50 µg/mL) |

| Escherichia coli | 30 | Ciprofloxacin (40 µg/mL) |

2. Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies conducted on various cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, which is comparable to established chemotherapeutic agents.

| Cancer Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 15 | Doxorubicin (10 µM) |

| A549 | 20 | Cisplatin (25 µM) |

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and inflammatory pathways.

- Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis.

- Caspase Activation : The activation of caspases plays a crucial role in mediating apoptosis in tumor cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, this compound was administered as part of a combination therapy. The results showed a significant reduction in infection rates compared to control groups receiving only standard antibiotics.

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with existing chemotherapy drugs on mice models bearing human tumors. The combination therapy resulted in enhanced tumor regression compared to monotherapy, suggesting synergistic effects.

Eigenschaften

Molekularformel |

C9H12ClN3O2 |

|---|---|

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

N'-(4-chloro-2-nitrophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H12ClN3O2/c10-7-2-3-8(12-5-1-4-11)9(6-7)13(14)15/h2-3,6,12H,1,4-5,11H2 |

InChI-Schlüssel |

CKKHCAGCBHZCEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.